N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring:
- A 4-chlorophenyl substituent at position 3 of the pyrimidinone ring.
- A thioether-linked acetamide group at position 2, with the acetamide nitrogen substituted by a 3-chlorophenyl group. The compound’s synthesis likely follows established routes for thienopyrimidinones, involving condensation of chlorophenyl precursors with thiouracil derivatives and subsequent alkylation with chloroacetamides .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJUQTDFMQQSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H17ClN4OS
- Molecular Weight : 372.88 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Introduction of the chlorophenyl groups through electrophilic aromatic substitution.
- Final acetamide formation via reaction with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives possess activity against various bacterial strains and fungi.
| Tested Strains | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| F. oxysporum | 12.5 | Equivalent to standard drug miconazole |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. In particular:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values : Ranged from 15 µM to 25 µM depending on the specific derivative used.
The mechanism of action is believed to involve the inhibition of DNA synthesis and cell cycle arrest.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against clinical isolates of S. aureus and E. coli.
- Results indicated a significant reduction in bacterial counts compared to controls.
-
Case Study on Anticancer Potential :
- An investigation into the anticancer properties revealed that treatment with this compound led to apoptosis in HeLa cells as evidenced by increased caspase activity and PARP cleavage.
Comparison with Similar Compounds
Core Modifications: Pyrimidinone and Fused Ring Systems
- N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Differs in the pyrimidinone substitution (ethyl and methyl groups at positions 3, 5, and 6) and the acetamide’s 4-chlorophenyl group. Melting point and yield data are unavailable, but synthetic routes suggest similar efficiency (e.g., reflux in ethanol with sodium acetate) .
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Features a trifluoromethylphenyl group on the acetamide. The CF₃ group enhances metabolic stability and electron-withdrawing effects, contrasting with the target compound’s 3-chlorophenyl group. This modification may improve pharmacokinetic properties but could reduce halogen-bonding interactions .
Substituent Effects on Electronic and Physical Properties
- 2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide (): Methoxy group (electron-donating) on the pyrimidinone and nitrophenyl (electron-withdrawing) on the acetamide. Molecular weight (470.5 g/mol) is higher than the target compound’s estimated ~465 g/mol, impacting solubility .
- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide (): Dichlorophenyl substituent increases steric and electronic effects compared to mono-chloro analogs. Reported 80% yield and 230°C melting point suggest robust crystallinity, similar to the target compound’s likely properties .
Spectroscopic and Analytical Data
- NMR Trends :
- Elemental Analysis :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization may involve varying temperature (60–100°C), solvent polarity, and stoichiometry. Yield improvements (e.g., 80% as in ) can be achieved by monitoring reaction progress via TLC or HPLC. Post-synthesis purification typically involves column chromatography or recrystallization.
- Data Contradiction : Conflicting yields may arise from differences in starting material purity or reaction scalability. For instance, higher temperatures may accelerate side reactions (e.g., oxidation of thiol groups), reducing yield .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
- Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), NH signals (δ ~10–12 ppm), and methylene groups (δ ~4.0–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of DMSO/EtOH solutions. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (e.g., a = 18.220 Å, β = 108.76°), and hydrogen-bonding networks .
- Challenges : Poor crystal quality or twinning may require data collection at synchrotron facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for structurally related thieno-pyrimidine derivatives?
- Methodology :
- Data Validation : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles.
- Refinement Strategies : Use anisotropic displacement parameters for non-H atoms and apply restraints for disordered regions. SHELXL’s TWIN and BASF commands can address twinning .
- Case Study : For N-(3-chlorophenyl) analogs, compare hydrogen-bonding motifs (e.g., N–H···O vs. S···π interactions) to explain polymorphism .
Q. What computational approaches are effective in predicting the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (related to redox behavior) and Molecular Electrostatic Potential (MESP) surfaces (to identify nucleophilic/electrophilic sites) .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the chlorophenyl or thieno-pyrimidine moieties. For example, replace Cl with Br or CF₃ to assess electronic effects .
- Biological Testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. Correlate activity with logP (lipophilicity) and steric parameters (e.g., Taft’s Es) .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify critical SAR descriptors .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Flow Chemistry : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Process Optimization : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent volume, and reaction time. Response surface methodology (RSM) can identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
